5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione 5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1196157-32-0
VCID: VC2998143
InChI: InChI=1S/C8H3F2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13)
SMILES: C1=CC(=C2C(=C1F)C(=O)OC(=O)N2)F
Molecular Formula: C8H3F2NO3
Molecular Weight: 199.11 g/mol

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione

CAS No.: 1196157-32-0

Cat. No.: VC2998143

Molecular Formula: C8H3F2NO3

Molecular Weight: 199.11 g/mol

* For research use only. Not for human or veterinary use.

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione - 1196157-32-0

Specification

CAS No. 1196157-32-0
Molecular Formula C8H3F2NO3
Molecular Weight 199.11 g/mol
IUPAC Name 5,8-difluoro-1H-3,1-benzoxazine-2,4-dione
Standard InChI InChI=1S/C8H3F2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13)
Standard InChI Key JUYMFZGKBRZQPM-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1F)C(=O)OC(=O)N2)F
Canonical SMILES C1=CC(=C2C(=C1F)C(=O)OC(=O)N2)F

Introduction

Structural Characteristics and Basic Properties

Chemical Identity and Structure

5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione belongs to the benzoxazinone class of heterocyclic compounds. Its core structure comprises a fused benzene and oxazine ring system, with distinctive fluorine atoms positioned at the 5 and 8 positions of the benzene ring. This molecular architecture creates a unique electronic distribution that influences its chemical behavior and potential biological interactions.

The compound can be characterized by several key structural features:

  • A 6-membered oxazine ring fused with a benzene ring

  • Two carbonyl groups at positions 2 and 4

  • Two fluorine atoms at positions 5 and 8 of the benzene ring

  • An NH group at position 1 of the oxazine ring

Based on structural similarity to related compounds, we can derive the following molecular properties:

PropertyValueNotes
Molecular FormulaC8H3F2NO3Calculated based on structure
Molecular Weight199.11 g/molComparable to 5,7-difluoro isomer (199.11 g/mol)
Chemical ClassBenzoxazinonesHeterocyclic compound with fused rings
IUPAC Name5,8-difluoro-1H-benzo[d] oxazine-2,4-dioneSystematic nomenclature
Structural ClassificationFluorinated heterocycleContains both N and O in ring system

Electronic and Conformational Features

The presence of two fluorine atoms at the 5 and 8 positions creates a distinctive electronic environment compared to non-fluorinated analogs. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, potentially affecting:

The strategic positioning of fluorine atoms at the 5 and 8 positions likely creates a unique electronic profile compared to other fluorinated isomers, such as the 5,7-difluoro variant. This electronic profile would influence intermolecular interactions, potentially affecting crystalline structure, solubility, and biological target affinity.

Synthetic Methodologies

Reaction Conditions and Optimization

The synthesis of fluorinated heterocycles often requires specific reaction conditions to achieve optimal yields and purity. Critical factors likely include:

ParameterOptimal RangeSignificance
Temperature80-100°CFacilitates cyclization reactions
Solvent SystemPolar aprotic (DMF, DMSO)Promotes nucleophilic reactions
CatalystsLewis acids, transition metalsEnhances reaction efficiency
Reaction Time6-12 hoursBalances conversion and side reactions
pH ControlSlightly acidic to neutralPrevents ring opening

Purification methods would likely include recrystallization from appropriate solvent systems, potentially followed by column chromatography to achieve high purity required for analytical and biological studies.

Chemical Reactivity Profile

General Reactivity Patterns

The reactivity of 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione can be predicted based on its structural features and comparison with related benzoxazinones. Key reactive sites include:

  • The NH group at position 1, which can participate in N-substitution reactions

  • The carbonyl groups at positions 2 and 4, susceptible to nucleophilic attack

  • The C-F bonds, which might undergo nucleophilic aromatic substitution under specific conditions

  • The oxazine ring, potentially susceptible to ring-opening reactions

The presence of electron-withdrawing fluorine atoms likely influences these reactivity patterns, potentially enhancing electrophilicity at certain positions while reducing nucleophilicity at others.

Stability Considerations

Fluorinated heterocycles often display enhanced metabolic stability compared to their non-fluorinated counterparts. For 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione, several stability factors merit consideration:

  • Thermal stability – likely enhanced by the aromatic system but potentially affected by the oxazine ring

  • Hydrolytic stability – the oxazine ring system may be susceptible to hydrolysis under acidic or basic conditions

  • Photostability – fluorinated aromatics often show distinctive photochemical properties

  • Metabolic stability – the C-F bonds typically resist enzymatic degradation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectral characteristics for 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione would include:

1H NMR:

  • A broad singlet around δ 10-11 ppm for the NH proton

  • Complex splitting patterns for the aromatic protons between δ 6.8-8.0 ppm, influenced by coupling with fluorine atoms

  • Distinctive coupling constants reflective of ortho- and para-fluorine coupling

19F NMR:

  • Two distinct signals corresponding to the fluorine atoms at positions 5 and 8

  • Coupling patterns revealing the specific fluorination pattern

13C NMR:

  • Carbonyl carbon signals at approximately δ 160-170 ppm

  • Aromatic carbon signals with characteristic C-F splitting patterns

  • Distinctive carbon shifts for the oxazine ring system

Infrared (IR) Spectroscopy

Characteristic IR absorptions would likely include:

Functional GroupExpected Absorption (cm-1)Intensity
N-H stretching3200-3400Medium
C=O stretching1670-1750Strong
C-F stretching1000-1400Strong
C-O-C stretching1200-1300Medium to strong
Aromatic C=C1400-1600Variable

The specific fluorination pattern at positions 5 and 8 would create a distinctive spectral fingerprint, potentially differentiable from isomeric compounds like the 5,7-difluoro variant.

Biological Activity and Applications

Structure-Activity Relationships

Analysis of structure-activity relationships for this compound class suggests several key features that might influence biological activity:

Comparison with the 5,7-difluoro isomer would be particularly instructive, as the change in fluorination pattern could significantly alter biological target selectivity and potency .

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic methods for 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione analysis would likely include:

  • High-Performance Liquid Chromatography (HPLC)

    • Reverse-phase C18 columns

    • Mobile phases consisting of acetonitrile/water gradients

    • UV detection at wavelengths corresponding to the aromatic system (typically 254-280 nm)

  • Gas Chromatography (GC)

    • Potentially requiring derivatization due to the presence of the NH group

    • Temperature programming optimized for heterocyclic compounds

  • Thin-Layer Chromatography (TLC)

    • Solvent systems optimized for heterocyclic compounds

    • Visualization under UV light or with appropriate staining reagents

Mass Spectrometric Analysis

Mass spectrometry would provide valuable structural confirmation with expected features including:

  • Molecular ion peak at m/z 199 corresponding to the molecular formula C8H3F2NO3

  • Fragmentation patterns including loss of CO, CO2, and potential loss of HF

  • Distinctive isotopic distribution pattern reflecting the elemental composition

The fluorination pattern could potentially be distinguished through specialized MS/MS fragmentation studies, which would show characteristic differences between 5,8- and other fluorination patterns.

Comparison with Related Compounds

Structural Analogs

The specific properties of 5,8-Difluoro-1H-benzo[d] oxazine-2,4-dione can be contextualized through comparison with related compounds:

CompoundKey DifferencesPotential Impact
5,7-Difluoro-1H-benzo[d] oxazine-2,4-dioneDifferent fluorination patternAltered electronic distribution and potentially different biological activity profile
1-Phenyl-1H-benzo[d] oxazine-2,4-dionePhenyl vs. H at N-1; no fluorinationSignificantly different physical properties and likely different biological target interactions
Non-fluorinated 1H-benzo[d] oxazine-2,4-dioneAbsence of fluorine atomsReduced metabolic stability and different electronic properties

These structural variations create a spectrum of compounds with potentially distinctive properties, enabling structure-activity relationship studies across the benzoxazinone class.

Electronic and Conformational Differences

The 5,8-difluoro substitution pattern creates a unique electronic environment compared to other fluorination patterns:

  • The 5,8 pattern creates para-relationship between fluorine atoms, potentially resulting in distinctive electronic effects

  • This pattern may influence the planarity of the molecule differently than the 5,7 pattern

  • Dipole moment direction and magnitude would differ from other fluorination patterns

  • Molecular recognition by biological targets could be significantly influenced by these electronic differences

Future Research Directions

Synthetic Optimization

Future research might focus on:

  • Development of regioselective fluorination methods specific to the 5,8 positions

  • Green chemistry approaches to synthesize the compound with reduced environmental impact

  • Scale-up methods for potential industrial applications

  • Exploration of alternative synthetic routes with improved yields and purity

Biological Evaluation

Key areas for biological investigation include:

  • Systematic screening against enzyme panels to identify selective inhibitory activity

  • Cellular studies to determine cytotoxicity profiles and mechanism of action

  • Comparative studies with other fluorination patterns to establish structure-activity relationships

  • Metabolic stability studies to confirm the impact of the specific fluorination pattern

Material Science Applications

Beyond biological applications, potential material science applications might include:

  • Exploration of crystal engineering possibilities

  • Investigation of fluorine-mediated intermolecular interactions

  • Assessment of thermal and photophysical properties

  • Evaluation as building blocks for more complex molecular systems

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